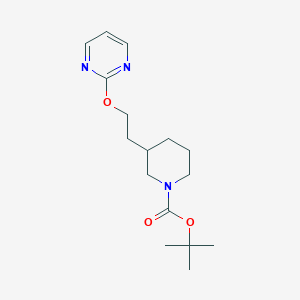

tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate

Description

tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-(pyrimidin-2-yloxy)ethyl substituent at the 3-position.

Properties

IUPAC Name |

tert-butyl 3-(2-pyrimidin-2-yloxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-10-4-6-13(12-19)7-11-21-14-17-8-5-9-18-14/h5,8-9,13H,4,6-7,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXBIQCBDXPJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901128866 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420870-65-0 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420870-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[2-(2-pyrimidinyloxy)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901128866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(pyrimidin-2-yloxy)ethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidin-2-yloxy moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in tetrahydrofuran.

Major Products Formed

Oxidation: Oxidized derivatives of the piperidine ring.

Reduction: Reduced forms of the pyrimidin-2-yloxy moiety.

Substitution: Substituted derivatives at the pyrimidin-2-yloxy position.

Scientific Research Applications

tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidin-2-yloxy moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their activity and function. The piperidine ring provides structural stability and can modulate the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Modifications: The pyrimidine ring’s substitution position (2-yloxy vs. 4-yl amino) affects electronic properties and binding interactions. For instance, the pyrimidin-4-yl amino group in may enhance hydrogen bonding compared to the 2-yloxy group in the target compound.

Linker Flexibility :

- Ethyl linkers (common in ) balance flexibility and rigidity, optimizing receptor binding. Shorter or bulkier linkers (e.g., methylsulfonyloxy in ) may reduce conformational adaptability.

Functional Group Impact :

Biological Activity

Tert-butyl 3-(2-(pyrimidin-2-yloxy)ethyl)piperidine-1-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by a piperidine core substituted with a pyrimidine moiety. Its molecular formula is , and it has notable pharmacokinetic properties, including moderate solubility and bioavailability.

Research indicates that this compound exhibits its biological effects primarily through the modulation of specific signaling pathways. Notably, it has been shown to inhibit certain kinases involved in cancer cell proliferation.

Anticancer Properties

Studies have demonstrated that the compound exhibits potent anticancer activity. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation, particularly in triple-negative breast cancer (TNBC) models:

- In vitro Studies : The compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 TNBC cells, indicating strong antiproliferative effects compared to non-cancerous cells (MCF10A) which showed a significantly higher IC50 value .

- In vivo Studies : In animal models, the compound inhibited lung metastasis of TNBC more effectively than established treatments like TAE226, suggesting its potential as a novel therapeutic agent .

Other Biological Activities

Beyond anticancer effects, this compound has shown promise in other areas:

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially through the modulation of neurotransmitter systems and reduction of oxidative stress markers.

- Anti-inflammatory Activity : The compound has also been evaluated for anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines in vitro.

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance (mL/h/kg) | 82.7 ± 1.97 |

| Maximum Tolerated Dose | 2000 mg/kg in mice |

These parameters suggest that the compound may be suitable for further development as an oral therapeutic agent .

Case Studies

- Case Study on TNBC : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to control groups .

- Neuroprotection : In a model of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal loss, highlighting its potential in treating neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.